molecular formula C7H11N3S2 B13254591 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B13254591
M. Wt: 201.3 g/mol
InChI Key: NESNCQCXICRNSV-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a pyrrolidin-3-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate α-haloketone, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl and pyrrolidin-3-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3,4-thiadiazole: Lacks the pyrrolidin-3-ylsulfanyl group, which may affect its biological activity and chemical reactivity.

    5-(Pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole: Lacks the methyl group, which may influence its pharmacokinetic properties and interactions with biological targets.

Uniqueness

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both the methyl and pyrrolidin-3-ylsulfanyl groups, which can enhance its biological activity and specificity. These substituents may also affect the compound’s solubility, stability, and overall pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H11N3S2

Molecular Weight

201.3 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C7H11N3S2/c1-5-9-10-7(11-5)12-6-2-3-8-4-6/h6,8H,2-4H2,1H3

InChI Key

NESNCQCXICRNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2CCNC2

Origin of Product

United States

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